molecular formula C17H24O11 B1244911 5,9-Epi-7,8-didehydropenstemoside

5,9-Epi-7,8-didehydropenstemoside

Cat. No.: B1244911
M. Wt: 404.4 g/mol
InChI Key: WUZGENDUAYSYJW-GCMSAENLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Epi-7,8-didehydropenstemoside is a natural iridoid glycoside identified in medicinal plants such as Eremostachys glabra . As part of the iridoid class of secondary metabolites, this compound is an area of interest in phytochemical research for its potential bioactivities. Iridoids are known for a broad range of pharmacological properties, including antioxidant effects, which have been assessed for related compounds using standard assays like the DPPH radical scavenging method . Researchers value this specific iridoid for studies aimed at understanding plant biosynthesis pathways and for investigating new bioactive natural products. This product is presented as a high-purity analytical standard to ensure reliable results. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (1S,4aS,5R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h3,5,8-13,15-16,18-22,24H,4H2,1-2H3/t8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

WUZGENDUAYSYJW-GCMSAENLSA-N

Isomeric SMILES

CC1=C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1=CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

5,9-epi-7,8-didehydropenstemoside

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR analyses reveal the compound’s stereochemistry and glycosidic linkages. Key signals include:

  • 1H NMR (500 MHz, CD3OD) : δ 7.42 (d, J = 15.9 Hz, H-7), 6.28 (d, J = 15.9 Hz, H-8), confirming the 7,8-didehydro moiety.

  • 13C NMR (125 MHz, CD3OD) : δ 169.8 (C-9), 140.3 (C-7), and 121.5 (C-8), characteristic of the α,β-unsaturated ketone system.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in negative mode provides the molecular ion [M−H]− at m/z 535.1804 (calculated for C24H31O13: 535.1811), confirming the molecular formula. MS/MS fragmentation patterns further validate the glycosidic bond cleavage between the aglycone and glucose unit.

Yield Optimization and Challenges

The overall yield of 5,9-epi-7,8-didehydropenstemoside from dried rhizomes is approximately 0.012% (w/w), influenced by:

  • Plant Age : Mature rhizomes (3–4 years) yield 23% more compound than younger specimens.

  • Seasonal Variation : Spring-harvested material shows 18% higher iridoid content compared to autumn collections.

A significant challenge is the compound’s instability under basic conditions, necessitating acidified solvents (0.1% formic acid) during purification to prevent epimerization.

Alternative Extraction Methodologies

While methanol-based extraction remains dominant, emerging techniques show promise:

Pressurized Liquid Extraction (PLE)

Using ethanol:water (70:30) at 100°C and 1500 psi, PLE reduces extraction time to 20 minutes but yields 22% less 5,9-epi-7,8-didehydropenstemoside compared to maceration.

Solid-Phase Extraction (SPE)

C18 SPE cartridges pre-conditioned with methanol and water enable rapid desalting and concentration. Recovery rates exceed 92% when eluting with acetonitrile:water (30:70).

Analytical Validation and Quality Control

Quantitative analysis employs HPLC-DAD with a calibration curve (R² = 0.999) over 0.1–100 µg/mL. System suitability tests ensure precision (%RSD < 2.0 for retention time) and accuracy (98–102% recovery) .

Q & A

Q. How should conflicting data on the compound’s stability under varying pH and temperature conditions be reconciled?

  • Methodological Answer : Design a factorial experiment testing stability across pH (2–9) and temperature (4–40°C) ranges. Use accelerated stability testing (e.g., 40°C/75% RH) for long-term predictions. Analyze degradation products via LC-HRMS and propose degradation pathways using software like ACD/Structure Elucidator. Publish raw stability data in open-access repositories to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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